molecular formula C20H19FN2O3S B2902378 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide CAS No. 946204-27-9

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2902378
CAS No.: 946204-27-9
M. Wt: 386.44
InChI Key: WTXZLIYQDAUFCU-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and a 3-methoxyphenoxy moiety attached to the acetamide backbone. The molecular formula is C₃₁H₂₆FN₃O₃S (exact mass: 399.44 g/mol).

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-3-2-4-18(11-17)26-12-19(24)22-10-9-16-13-27-20(23-16)14-5-7-15(21)8-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXZLIYQDAUFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Fluorophenyl Moieties

2-(3-Chlorophenoxy)-N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-Yl]Acetamide ()
  • Molecular Formula : C₁₇H₁₂ClFN₂O₂S
  • Key Differences: Replaces the 3-methoxyphenoxy group with a 3-chlorophenoxy moiety. Positions the 4-fluorophenyl group on the thiazole’s 4-position instead of 2-position.
  • Thiazole positional isomerism could influence steric interactions with target sites .
N-{2-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3-Thiazol-4-Yl]Ethyl}-2-[(4-Fluorophenyl)Sulfanyl]Acetamide ()
  • Molecular Formula : C₁₈H₁₉FN₄OS₂
  • Key Differences: Incorporates a pyrazole ring at the thiazole’s 2-position and a sulfanyl group instead of phenoxy.
  • The sulfanyl group’s higher lipophilicity may improve membrane permeability but reduce solubility .

Analogues with Modified Acetamide Side Chains

2-(4-Ethoxyphenyl)-N-[2-(4-Fluorophenyl)Ethyl]Acetamide ()
  • Molecular Formula: C₁₈H₂₀FNO₂
  • Key Differences: Lacks the thiazole ring, substituting it with a simple ethyl linker. Features a 4-ethoxyphenyl group instead of 3-methoxyphenoxy.
  • Implications :
    • Absence of the thiazole may diminish aromatic stacking interactions critical for activity.
    • The ethoxy group’s larger size could slow metabolic degradation compared to methoxy .
Mirabegron ()
  • Molecular Formula : C₂₁H₂₄N₄O₂S
  • Key Differences: Contains a hydroxy-phenylethylamino side chain instead of methoxyphenoxy. Thiazole is substituted with an amino group at position 2.
  • Implications: The hydroxy-phenylethylamino group is critical for β₃-adrenoceptor agonism, a mechanism absent in the target compound. Demonstrated clinical efficacy in overactive bladder syndrome due to optimized pharmacokinetics .

Analogues with Heterocyclic Variations

2-{[4-Ethyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide ()
  • Molecular Formula : C₁₅H₁₄FN₅OS₂
  • Key Differences :
    • Replaces thiazole with a triazole-thiophene system.
  • Implications :
    • Triazole’s higher nitrogen content may enhance solubility but reduce metabolic stability.
    • Thiophene’s aromaticity could modulate electronic interactions with targets .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Key Features Molecular Weight (g/mol) Pharmacological Notes
Target Compound C₂₀H₁₈FN₃O₃S 2-(4-Fluorophenyl)thiazole, 3-methoxyphenoxy 399.44 Potential β₃-adrenoceptor modulation
2-(3-Chlorophenoxy)-N-[4-(4-FPh)thiazol-2-yl] C₁₇H₁₂ClFN₂O₂S 3-Cl-phenoxy, 4-FPh-thiazole 362.81 Altered electron density vs target
Mirabegron C₂₁H₂₄N₄O₂S 2-Amino-thiazole, hydroxy-phenylethylamino 396.51 FDA-approved β₃ agonist
N-{2-[2-(3,5-DMP)thiazol-4-yl]ethyl}-2-FPhSA C₁₈H₁₉FN₄OS₂ Pyrazole-thiazole, 4-FPh-sulfanyl 390.50 Enhanced lipophilicity

Key Findings and Implications

  • Substituent Effects: Methoxy vs. Thiazole Position: The 2-position of 4-fluorophenyl on thiazole (target compound) may offer better steric compatibility with hydrophobic binding pockets than the 4-position .
  • Pharmacokinetics :
    • Sulfanyl and pyrazole groups () increase molecular weight and lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.
    • Ethoxy substituents () prolong half-life due to slower oxidative metabolism compared to methoxy.
  • Therapeutic Potential: The target compound’s lack of Mirabegron’s hydroxy-phenylethylamino group suggests divergent mechanisms, possibly targeting tyrosine phosphatases or other thiazole-sensitive pathways .

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a compound belonging to the class of thiazole derivatives. Its unique structural features contribute to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula for this compound is C21H22FN3O3SC_{21}H_{22}FN_3O_3S, with a molecular weight of 415.5 g/mol. The structure includes a thiazole ring, a fluorophenyl group, and a methoxyphenoxy moiety, which are critical for its biological interactions.

Biological Activity Overview

Thiazole derivatives are known for their diverse pharmacological properties. The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity

Studies have shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines, suggesting that this compound may have similar effects.

2. Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been well-documented:

  • Inhibition of Pro-inflammatory Cytokines : this compound may reduce levels of TNF-alpha and IL-6 in vitro.
  • Research Findings : In an experimental model of inflammation, this compound showed a significant reduction in paw edema compared to controls.

3. Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties:

  • Spectrum of Activity : Preliminary studies indicate that this compound has activity against both Gram-positive and Gram-negative bacteria.
  • Comparative Analysis : In vitro assays revealed that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference Studies
AnticancerInduction of apoptosisStudy on thiazole derivatives
Anti-inflammatoryInhibition of cytokine productionExperimental inflammation model
AntimicrobialInhibition of bacterial growthMIC assays against various pathogens

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound:

  • Synthetic Pathways : The synthesis often involves Hantzsch thiazole synthesis methods, which are crucial for obtaining high yields with desired biological activity.
  • Structure-Activity Relationship (SAR) : Modifications at different positions on the thiazole ring have been shown to significantly affect biological activity, emphasizing the importance of structural features.

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